molecular formula C17H17ClO B3023865 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-70-6

3'-Chloro-3-(2,6-dimethylphenyl)propiophenone

Cat. No. B3023865
CAS RN: 898754-70-6
M. Wt: 272.8 g/mol
InChI Key: MVPFRZRQLSTZSL-UHFFFAOYSA-N
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Description

The compound 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related chlorinated compounds and their reactivity patterns can offer insights into its chemical behavior.

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can be complex, involving selective chlorination reactions. For instance, the chlorination of 2-t-butyl-4,6-dimethylphenol leads to chloromethylene compounds and trichloro ketones, indicating that chlorination can occur at multiple sites on the aromatic ring . Electrochemical methods have also been employed for the synthesis of chlorinated compounds, such as the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which involves electrooxidative chlorination . These methods could potentially be adapted for the synthesis of 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones is characterized by the presence of a ketone group adjacent to a chlorinated aromatic ring. For example, the crystal structure of 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone shows that the dimethylaminophenyl group is nearly coplanar with the central propenone group, while the dichlorophenyl group is twisted from the plane . This suggests that in 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone, similar structural features may be present, with potential intramolecular interactions influencing the overall molecular conformation.

Chemical Reactions Analysis

Chlorinated aromatic ketones can undergo various chemical reactions, including further chlorination, as seen in the chlorination of substituted 2,4-dimethylphenols . The presence of the chloro and ketone groups can also influence the reactivity towards nucleophilic addition or substitution reactions. The specific reactivity patterns of 3'-Chloro-3-(2,6-dimethylphenyl)propiophenone would depend on the electronic effects of the substituents and the steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the melting and boiling points, as well as solubility in various solvents . The chloro and ketone groups can also impact the compound's dipole moment and, consequently, its interactions with other molecules. Computational studies, such as those performed on related compounds using DFT calculations, can provide further insights into the electronic properties, such as the frontier molecular orbitals, which are relevant for understanding the chemical reactivity and potential applications of the compound .

Safety and Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPFRZRQLSTZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644786
Record name 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(2,6-dimethylphenyl)propiophenone

CAS RN

898754-70-6
Record name 1-(3-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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